molecular formula C55H74O22 B1241926 Landomycin A

Landomycin A

Cat. No. B1241926
M. Wt: 1087.2 g/mol
InChI Key: YMSZNAXJMXNNPT-OPAYXXSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Landomycin A is an oligosaccharide. It has a role as a metabolite.

Scientific Research Applications

Gene Transcription Unbalancing for New Compound Generation

  • The landomycin A cluster, known for its biosynthetic complexity, was manipulated to generate novel compounds. By decoupling structural genes from native regulators and expressing them under a synthetic promoter in Streptomyces albus J1074, researchers created new compounds including fridamycin F and G. This demonstrates the significance of balanced gene expression in producing landomycin A and its derivatives (Myronovskyi et al., 2016).

Total Synthesis of Landomycin A

  • A significant achievement in the field is the first total synthesis of landomycin A. This complex process, comprising 63 steps and a 0.34% overall yield, starts from basic compounds like 2,5-dihydroxybenzoic acid and d-xylose. This synthesis provides a pathway for further research into the medicinal potential of landomycin A (Yang, Fu, & Yu, 2011).

Nanoconjugate for Cancer Therapy

  • A novel approach involves conjugating landomycin A with C60 fullerene to create a targeted cancer therapy. This nanoconjugate showed increased toxicity towards cancer cells and reduced toxicity towards normal cells, suggesting a promising avenue for cancer treatment (Bilobrov et al., 2018).

Mechanisms in Cancer Cell Death

  • Landomycin E, related to landomycin A, induces a complex cell death in leukemia cells. This process involves rapid hydrogen peroxide generation and a unique pattern of caspase activation, differing significantly from drugs like doxorubicin. This insight could guide the development of more tolerable drug candidates (Panchuk et al., 2017).

Study of Landomycin A and C60 Fullerene Complexation

  • Research into the complexation between landomycin A and C60 fullerene in aqueous solution has provided foundational knowledge for exploring biological interactions of these compounds. This study is crucial for understanding the potential therapeutic applications of such combinations (Prylutskyy et al., 2016).

Expanding Family of Polyketide Natural Products

  • A review covering landomycins, including landomycin A, highlights their strong antitumor activity and potential as drug leads. The review emphasizes the role of combinatorial biosynthesis in exploring chemical structures around landomycin A for medicinal purposes (Ostash, Korynevska, Stoika, & Fedorenko, 2009).

ROS in Tumor Cells Apoptosis by Landomycin A

  • Landomycin A induces apoptosis in tumor cells by increasing reactive oxygen species (ROS) levels. This effect was observed in human T-leukemia cells, highlighting the role of ROS in landomycin A's antitumor activity (Lehka, Panchuk, Berger, Rohr, & Stoika, 2015).

Biosynthetic Gene Cluster Studies

  • Studies on the biosynthetic gene cluster of landomycin A in Streptomyces cyanogenus have led to the generation of novel landomycin compounds with altered saccharide patterns, providing insight into the biosynthesis process and potential for new therapeutic agents (Zhu et al., 2007).

properties

Product Name

Landomycin A

Molecular Formula

C55H74O22

Molecular Weight

1087.2 g/mol

IUPAC Name

(6R)-1,6,11-trihydroxy-8-[(2S,4R,5S,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione

InChI

InChI=1S/C55H74O22/c1-21-14-28-16-32(59)47-49(45(28)31(58)15-21)53(65)46-30(57)8-10-36(48(46)52(47)64)73-42-18-34(61)55(27(7)71-42)77-44-20-38(51(63)25(5)69-44)75-40-13-11-35(23(3)67-40)72-41-17-33(60)54(26(6)70-41)76-43-19-37(50(62)24(4)68-43)74-39-12-9-29(56)22(2)66-39/h8,10,14-15,22-27,29,32-35,37-44,50-51,54-63H,9,11-13,16-20H2,1-7H3/t22-,23-,24+,25+,26+,27+,29-,32+,33+,34+,35-,37+,38+,39-,40-,41-,42-,43-,44-,50+,51+,54+,55+/m0/s1

InChI Key

YMSZNAXJMXNNPT-OPAYXXSESA-N

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)O[C@@H]3[C@H](O[C@H](C[C@H]3O)O[C@H]4CC[C@@H](O[C@H]4C)O[C@@H]5C[C@@H](O[C@@H]([C@H]5O)C)O[C@@H]6[C@H](O[C@H](C[C@H]6O)OC7=C8C(=C(C=C7)O)C(=O)C9=C(C8=O)[C@@H](CC1=C9C(=CC(=C1)C)O)O)C)C)O

Canonical SMILES

CC1C(CCC(O1)OC2CC(OC(C2O)C)OC3C(OC(CC3O)OC4CCC(OC4C)OC5CC(OC(C5O)C)OC6C(OC(CC6O)OC7=C8C(=C(C=C7)O)C(=O)C9=C(C8=O)C(CC1=C9C(=CC(=C1)C)O)O)C)C)O

synonyms

landomycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Landomycin A
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Landomycin A
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Landomycin A
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Landomycin A
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Landomycin A
Reactant of Route 6
Landomycin A

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